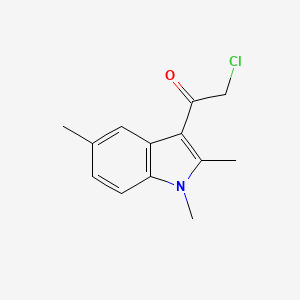

2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone, also known as 2-chloro-1-methyl-3-indolethione, is a compound with a wide range of applications in scientific research. It is an intermediate in the synthesis of a variety of heterocyclic compounds, and has been used in the synthesis of indole-3-carboxylic acid derivatives and quinoline derivatives. In addition, 2-chloro-1-methyl-3-indolethione has been used in the synthesis of several drugs, including anti-inflammatory agents, antifungal agents, and anti-cancer agents.

Scientific Research Applications

Antimicrobial and Antifungal Activity

A series of novel 1H-Indole derivatives, including the mentioned compound, were synthesized and found to exhibit significant antimicrobial and antifungal activities. These derivatives were tested against Aspergillus niger, Candida albicans, Bacillus subtilis, and Escherichia coli, showing notable potency in combating these pathogens (Letters in Applied NanoBioScience, 2020).

Anti-Inflammatory Agents

The compound was involved in the synthesis of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives, which were evaluated for their anti-inflammatory activity. The biological assessments were conducted on Wistar albino rats using the carrageenan-induced Rat Hind Paw Edema model, highlighting the compound's potential in anti-inflammatory drug development (Current drug discovery technologies, 2022).

Synthesis of Various Chemical Compounds

The compound served as a precursor in the synthesis of diverse chemical compounds, demonstrating its versatility in chemical synthesis. For instance, it was utilized in the preparation of 4'-chloro-2-(1H-1,2,4-triazol-1-yl)acetophenone, showcasing its applicability in creating a range of derivatives with potential pharmacological activities (Applied Chemical Industry, 2010).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to interact with various cellular targets, leading to a range of biological effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .

Pharmacokinetics

The molecular weight of the compound is 23571 , which could potentially influence its bioavailability.

Result of Action

Indole derivatives are known to exhibit various biologically vital properties .

properties

IUPAC Name |

2-chloro-1-(1,2,5-trimethylindol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO/c1-8-4-5-11-10(6-8)13(12(16)7-14)9(2)15(11)3/h4-6H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQWKKOZUUPLFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=C2C(=O)CCl)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1346461.png)

![4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1346462.png)

![4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1346464.png)

![Bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1346465.png)